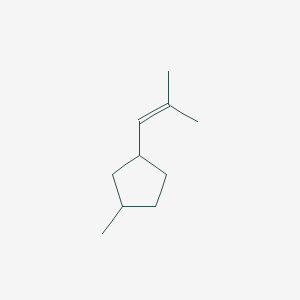
Faradiol
Descripción general
Descripción
Faradiol, also known as isoarnidendiol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in dandelion, fats and oils, sunflower, and tea. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Faradiol es conocido por sus propiedades antiinflamatorias. Una determinación cuantitativa de ésteres de this compound en flores y extractos de caléndula ha demostrado que estos compuestos son activos contra la inflamación . Esto hace que this compound sea un ingrediente potencial en preparaciones farmacéuticas destinadas al tratamiento de afecciones inflamatorias.
Potencial antioxidante
La capacidad antioxidante de this compound contribuye a su aplicabilidad en la neutralización de radicales libres y la prevención del daño relacionado con el estrés oxidativo. Esta propiedad es particularmente beneficiosa en el desarrollo de terapias para enfermedades donde el estrés oxidativo juega un papel importante, como las enfermedades cardiovasculares y ciertos tipos de cáncer .
Actividad antimicrobiana
This compound exhibe actividad antimicrobiana, que se puede aprovechar en la creación de nuevos antibióticos o agentes antisépticos. Su capacidad para inhibir el crecimiento de bacterias y otros patógenos es valiosa tanto en la medicina clínica como en el desarrollo de productos de higiene .
Curación de heridas
El papel del compuesto en la cicatrización de heridas está relacionado con sus propiedades antiinflamatorias y antimicrobianas. This compound se puede utilizar en formulaciones tópicas para promover una cicatrización más rápida de cortes, quemaduras y otras lesiones cutáneas al reducir la inflamación y prevenir la infección .
Industria cosmética
En la industria cosmética, las propiedades de this compound se utilizan en la formulación de productos para el cuidado de la piel. Sus efectos antiinflamatorios y antioxidantes son beneficiosos en cremas y sueros antienvejecimiento, ayudando a reducir la apariencia de arrugas y líneas finas .
Aplicaciones en la industria alimentaria
This compound es reconocido como seguro por la FDA y se utiliza en la industria alimentaria. Sus propiedades antioxidantes pueden ayudar a preservar la calidad y el valor nutricional de los productos alimenticios. Además, se puede utilizar como un aditivo natural para mejorar los beneficios para la salud de ciertos alimentos .
Mecanismo De Acción
Target of Action
Faradiol, a triterpenoid found in Calendula officinalis, primarily targets inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) by binding to TNF receptors . It also shows inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation .
Mode of Action
This compound exerts its anti-inflammatory action through radical scavenging activity and the adhesion and augmentation of fibroblasts, which further enhance cellular activity in a given area . By binding to TNF receptors, it inhibits the production of inflammatory cytokines . This interaction results in a decrease in inflammation and a potential inhibition of skin tumor formation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to inflammation and immune response. This compound’s antioxidant activity helps mitigate oxidative stress, a key factor in many inflammatory conditions . Furthermore, it’s involved in the regulation of cytokine production, impacting the immune response .
Pharmacokinetics
It’s known that this compound is present in marigold flowers and extracts, and its quantity and quality can be determined using high-performance liquid chromatography (hplc) .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and potential inhibition of tumor formation . By binding to TNF receptors, this compound inhibits the production of inflammatory cytokines, reducing inflammation at the cellular level . It has also been shown to inhibit skin tumor formation in mice when administered topically .
Análisis Bioquímico
Biochemical Properties
Faradiol plays a significant role in biochemical reactions, particularly in its anti-inflammatory activity. It interacts with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, thereby modulating the immune response. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by inhibiting the activation of transcription factors like NF-κB .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to COX enzymes, inhibiting their activity and reducing the production of prostaglandins, which are mediators of inflammation. Additionally, this compound inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes. This compound also modulates the activity of MAPK pathways, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory effects in vitro and in vivo, although its potency may decrease with prolonged exposure. This compound’s stability and degradation are important factors to consider in its therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory effects without noticeable toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the therapeutic benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which hydroxylate this compound, followed by conjugation with glucuronic acid or sulfate. These metabolic processes facilitate the excretion of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, this compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. This compound tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. This compound’s activity and function are affected by its localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations .
Propiedades
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIQKVOPNHQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20554-95-4 | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 237 °C | |
| Record name | Faradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



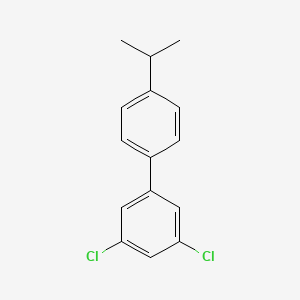

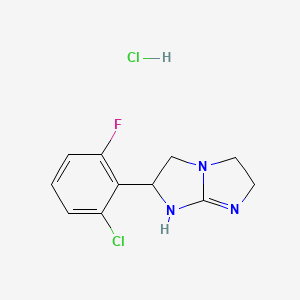
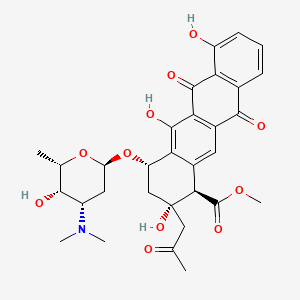
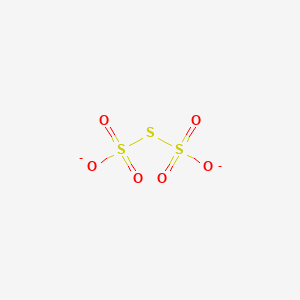
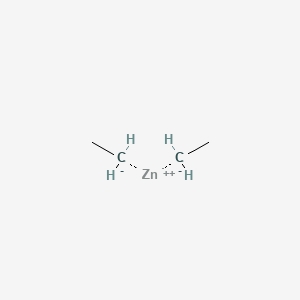
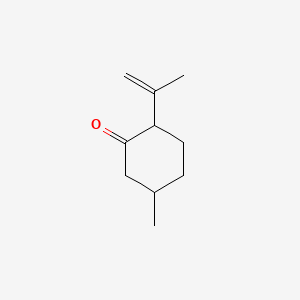

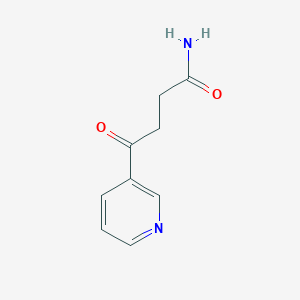
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1219333.png)
![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
